Berberine chloride dihydrate (CAS 5956-60-5) is the stable, crystalline, pharmacopeial-standard form of the isoquinoline alkaloid berberine. In contrast to the highly hygroscopic anhydrous form or the less standardized free base, the dihydrate form provides a predictable moisture content (theoretical 8.8–9.68%) and established physical stability across standard ambient humidities [1]. These baseline properties make it the primary choice for pharmaceutical manufacturing, dietary supplement formulation, and as a precise stoichiometric precursor for advanced cocrystal synthesis.
Generic substitution with anhydrous berberine chloride introduces severe handling risks due to its rapid moisture absorption at standard ambient humidities (10–65% RH), leading to uncontrolled phase transitions and weighing errors of up to 10% [1]. Substituting with berberine sulfate or the free base alters the aqueous solubility profile and deviates from established USP/EP reference standards, requiring costly revalidation of analytical methods and dissolution profiles. Procurement of the exact dihydrate form is critical to maintaining batch-to-batch reproducibility, precise molar ratios in synthesis, and regulatory compliance.
Comparative moisture sorption studies demonstrate that anhydrous berberine chloride rapidly absorbs approximately 10.66% water between 10% and 65% relative humidity (RH) to form the dihydrate. In contrast, berberine chloride dihydrate maintains a stable physical form with a predictable moisture content of ~8.8–9.68% across the standard manufacturing humidity range of 10% to 70% RH, resisting further transition to the tetrahydrate until RH exceeds 85%[1].
| Evidence Dimension | Moisture sorption and phase stability |
| Target Compound Data | Stable moisture content of ~8.8–9.68% across 10–70% RH |
| Comparator Or Baseline | Anhydrous berberine chloride (Rapidly absorbs ~10.66% water at 10–65% RH) |
| Quantified Difference | >10% weight fluctuation in the anhydrous form vs. stable plateau for the dihydrate |
| Conditions | Moisture sorption isotherm testing at 25°C across 10–95% RH |
Prevents batch-to-batch weighing errors and uncontrolled phase transitions during wet granulation and ambient storage.
When synthesizing novel pharmaceutical cocrystals (e.g., with emodin or citric acid), berberine chloride dihydrate provides a precise and stable molecular weight (407.85 g/mol) for exact 1:1 or 1:2 molar ratio calculations. Using the highly hygroscopic anhydrous form results in up to a 10% deviation in molar mass due to ambient moisture uptake during weighing and handling, which critically disrupts the stoichiometry required for successful cocrystal formation[1].
| Evidence Dimension | Molar mass stability during ambient handling |
| Target Compound Data | Maintains exact 407.85 g/mol stoichiometry |
| Comparator Or Baseline | Anhydrous berberine chloride (Molar mass fluctuates by up to 10% during weighing) |
| Quantified Difference | Up to 10% stoichiometric error eliminated by using the dihydrate |
| Conditions | Ambient laboratory weighing and preparation for solvent-assisted cocrystallization |
Ensures precise stoichiometry in advanced pharmaceutical formulation and scale-up of novel berberine salts.
Berberine chloride dihydrate is the established chemical form for United States Pharmacopeia (USP) and European Pharmacopoeia (EP) reference standards. It provides a defined theoretical water content (8.8%) and chloride ratio, which is required for accurate High-Performance Liquid Chromatography (HPLC) calibration and quantification. Substituting with berberine sulfate or the free base alters the chromatographic retention and solubility profiles, invalidating standard assay methods and requiring extensive revalidation [1].
| Evidence Dimension | Pharmacopeial reference standard alignment |
| Target Compound Data | Direct match for USP/EP reference standards (CAS 5956-60-5) |
| Comparator Or Baseline | Berberine sulfate / free base (Deviates from standard chloride and water content) |
| Quantified Difference | 100% alignment with standard HPLC calibration protocols vs. requirement for complete method revalidation |
| Conditions | HPLC-UV quantification of alkaloids in dietary supplements and raw materials |
Streamlines analytical validation, QA/QC workflows, and regulatory compliance in pharmaceutical manufacturing.
Where the dihydrate's stability across 10–70% RH ensures consistent active pharmaceutical ingredient (API) weighing and prevents phase transitions during wet granulation [1].
Where a precise, non-fluctuating molar mass (407.85 g/mol) is required as a precursor to synthesize novel, high-solubility berberine cocrystals [2].
Where exact alignment with USP/EP reference standards is necessary for the HPLC quantification of berberine in dietary supplements and botanical extracts [3].